2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide typically involves the reaction of 2-chloro-2-phenylacetic acid with ethylamine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The industrial process also includes purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent in the study of protein structures and functions.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: Employed in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide can be compared with other similar compounds, such as:
- 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide
- 2-chloro-N-[(propylamino)carbonyl]-2-phenylacetamide
- 2-chloro-N-[(butylamino)carbonyl]-2-phenylacetamide
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the amino group. The uniqueness of this compound lies in its specific ethylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(ethylcarbamoyl)-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-2-13-11(16)14-10(15)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGOPOUEIMROAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(C1=CC=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396932 |
Source
|
Record name | 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23420-63-5 |
Source
|
Record name | 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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